methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Molecular Architecture and Key Structural Components

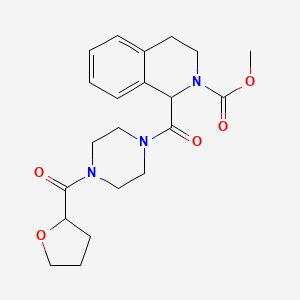

The compound’s structure comprises three primary domains: a 3,4-dihydroisoquinoline core, a piperazine linker, and a tetrahydrofuran-2-carbonyl unit. The dihydroisoquinoline system, a partially saturated variant of the isoquinoline alkaloid scaffold, contributes aromaticity and planar rigidity, while its methyl carboxylate group at position 2 enhances solubility and metabolic stability. The piperazine ring, a six-membered diamine heterocycle, serves as a conformational spacer, connecting the dihydroisoquinoline to the tetrahydrofuran (THF)-derived carbonyl group. The THF moiety, a five-membered oxygen-containing ring, introduces stereoelectronic diversity and potential hydrogen-bonding interactions.

Table 1: Proposed Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5 |

| Molecular Weight | 399.45 g/mol |

| Key Functional Groups | Carboxylate ester, amide, tertiary amine, tetrahydrofuran |

The ester group at position 2 of the dihydroisoquinoline and the amide bonds flanking the piperazine are critical for hydrolytic stability and intermolecular interactions. Spatial arrangement analysis suggests that the THF ring’s (S)-configuration (as inferred from related analogs) may influence stereoselective binding to biological targets.

Evolution of Dihydroisoquinoline-Piperazine Hybrid Compounds

The fusion of dihydroisoquinoline and piperazine motifs emerged from efforts to optimize pharmacokinetic and pharmacodynamic properties in drug candidates. Early work on piperazine-linked hybrids, such as antimalarial 4-aminoquinoline-pyrimidine conjugates, demonstrated that piperazine’s flexibility improves bioavailability while maintaining target engagement. Subsequent studies incorporated dihydroisoquinoline due to its prevalence in bioactive alkaloids (e.g., vasodilators and antimicrobials). The addition of acylated tetrahydrofuran units, as seen in patents for analgesics, further refined solubility and blood-brain barrier permeability.

This compound’s design likely draws from these precedents, combining dihydroisoquinoline’s target affinity with piperazine’s modularity and THF’s stereochemical influence. Synthetic routes may involve sequential nucleophilic substitutions and acylations, analogous to methods used for piperazine-tethered antimalarials.

Significance in Medicinal Chemistry Research

Hybrid molecules like this compound address key challenges in drug discovery:

- Multitarget Potential : The dihydroisoquinoline core may interact with neurotransmitter receptors or DNA, while the THF-carbonyl group could modulate enzyme activity (e.g., kinases or proteases).

- Enhanced Pharmacokinetics : Piperazine’s basicity improves water solubility, countering the dihydroisoquinoline’s hydrophobicity.

- Structural Novelty : The THF-carbonyl piperazine subunit is underrepresented in drug libraries, offering patentability and unique interaction profiles.

Such hybrids are particularly relevant in oncology and infectious diseases, where resistance mechanisms demand structurally innovative agents.

Historical Context of Development

Piperazine-based drug design dates to the mid-20th century, with early applications in anthelmintics and antidepressants. The 1980s saw advances in piperazine analogs for CNS disorders, exemplified by methyl-piperazino derivatives with analgesic properties. Dihydroisoquinoline gained traction in the 2000s as a scaffold for kinase inhibitors and antimicrobials. The integration of THF-carbonyl groups, as in this compound, reflects post-2010 trends toward leveraging oxygenated heterocycles for improved target selectivity.

Contemporary synthesis techniques, such as microwave-assisted coupling and flow chemistry, have enabled the efficient assembly of such complex architectures. For instance, the dihydroisoquinoline carboxylate intermediate could be synthesized via Pictet-Spengler cyclization, followed by piperazine conjugation using carbodiimide coupling agents.

Properties

IUPAC Name |

methyl 1-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-28-21(27)24-9-8-15-5-2-3-6-16(15)18(24)20(26)23-12-10-22(11-13-23)19(25)17-7-4-14-29-17/h2-3,5-6,17-18H,4,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXDEZMFQBYMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C(=O)C4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate represents a significant focus of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight: 360.41 g/mol

- Functional Groups: The molecule contains a piperazine ring, a tetrahydrofuran moiety, and an isoquinoline structure, which are known to contribute to various biological activities.

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit notable antitumor properties. A study demonstrated that certain piperazine derivatives showed significant inhibition against cancer cell lines such as HL-60 leukemia cells with inhibition rates exceeding 54% at specific concentrations .

The biological activity of this compound is hypothesized to involve several mechanisms:

- AMPK Activation: Similar compounds have been evaluated for their ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to apoptosis in cancer cells .

- Inhibition of CDC25B: Certain piperazine derivatives have shown high inhibition rates against CDC25B phosphatase, which is involved in cell cycle regulation, thereby promoting antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological efficacy of this compound. The presence of the tetrahydrofuran carbonyl group and the isoquinoline structure appears to enhance the interaction with biological targets. Variations in these substituents can lead to different levels of activity against specific cancer types.

Study 1: Antitumor Efficacy

A recent study synthesized a series of piperazine derivatives and tested their antitumor activities. The results indicated that modifications in the tetrahydrofuran moiety significantly influenced the compounds' cytotoxicity against various cancer cell lines. For instance, compounds with larger alkyl groups on the piperazine ring exhibited improved activity compared to their smaller counterparts .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by these compounds. It was found that they could induce apoptosis through both intrinsic and extrinsic pathways, mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target | Inhibition Rate | Concentration |

|---|---|---|---|---|

| Methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine) | Antitumor | HL-60 Cells | >54% | 40 µmol/L |

| Piperazine Derivative A | AMPK Activation | AMPK | Significant | Varies |

| Piperazine Derivative B | CDC25B Inhibition | CDC25B | Up to 99% | 20 µg/mL |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Key Observations :

- The target compound shares the piperazine-1-carbonyl motif with 13g, 13h, and ethyl 4-(5-chloroindole-2-carbonyl)piperazine-1-carboxylate, a critical feature for binding to enzymatic targets (e.g., PARP-1) .

- Unlike 13g and 13h, which incorporate thienoimidazole and aromatic substituents (bromobenzyl/cyanobenzyl), the target compound uses a 3,4-dihydroisoquinoline scaffold, which may enhance planar stacking interactions in biological systems.

Pharmacological Activity

Key Observations :

- The target compound’s piperazine-isoquinoline architecture aligns with PARP-1 inhibitors (e.g., 13g/13h), though its activity remains unconfirmed in the evidence .

- Unlike pyrazole derivatives in , the target compound lacks nitrile or pyrazole groups, which are critical for antioxidant/antimicrobial effects, suggesting divergent therapeutic applications .

- The methyl ester in the target compound may improve solubility compared to ethyl esters (e.g., ), facilitating in vitro assays or formulation .

Key Observations :

- The target compound’s synthesis likely parallels 13g/13h, involving amide bond formation between functionalized piperazine and isoquinoline intermediates .

- Analytical methods such as 1H-NMR and HRMS (used for 13g/13h) would be essential for confirming its structure .

- Chromatographic conditions in (e.g., methanol/water with tetrabutylammonium hydroxide) might apply to purity analysis .

Pharmacokinetic and Physicochemical Properties

- Solubility : The methyl ester in the target compound may enhance aqueous solubility compared to ethyl esters (e.g., ) or hydrophobic aromatics (e.g., 13g) .

- Thermal Stability : High melting points in 13g/13h (284–288°C) suggest the target compound may similarly exhibit stability suitable for storage .

- Metabolism : Piperazine derivatives often undergo hepatic oxidation; the THF group might slow degradation compared to benzyl-substituted analogs .

Q & A

Q. What are the critical steps in synthesizing methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : Synthesis typically involves sequential coupling reactions: (i) Activation of tetrahydrofuran-2-carboxylic acid using coupling agents (e.g., HATU or DCC) for piperazine acylation. (ii) Introduction of the dihydroisoquinoline-carboxylate moiety via nucleophilic acyl substitution. (iii) Final esterification under anhydrous conditions with methanol. Key parameters include maintaining inert atmospheres (N₂/Ar) and controlling reaction temperatures (0–25°C) to avoid side reactions. Solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric ratios (1:1.2 for acylating agents) are critical . Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the piperazine and dihydroisoquinoline moieties. For example, coupling constants (J-values) distinguish equatorial/axial substituents on piperazine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching calculated m/z within 5 ppm) .

- HPLC : Reverse-phase chromatography with mobile phases adjusted to pH 5.5 using phosphate buffers for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during acylation steps reduce epimerization or hydrolysis of the tetrahydrofuran-carbonyl group .

- Solvent Optimization : Use mixed solvents (e.g., THF:H₂O 9:1) to enhance solubility of intermediates. For moisture-sensitive steps, anhydrous DCM or acetonitrile is preferred .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions. Kinetic studies (via in-situ IR) identify rate-limiting steps .

Data Contradiction Analysis: Conflicting reports on optimal pH (5.0–6.0) for coupling reactions may arise from differing solvent systems. Systematically vary pH while monitoring byproduct formation via LC-MS .

Q. What strategies resolve structural ambiguities in the dihydroisoquinoline moiety?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis confirms the stereochemistry of the dihydroisoquinoline ring and piperazine orientation .

- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to assign spatial proximity of substituents. For example, NOE effects between the methyl ester and piperazine protons confirm spatial orientation .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict stable conformers and compare with experimental NMR shifts .

Q. How can researchers address discrepancies in purity assessments between HPLC and TLC?

- Methodological Answer :

- Mobile Phase Adjustments : For HPLC, optimize gradients (e.g., 5–50% acetonitrile in 20 min) to resolve co-eluting impurities. Add 0.1% TFA to improve peak symmetry .

- TLC Visualization : Use iodine vapor or UV-active stains (254 nm) to detect low-abundance impurities. Combine with MS to identify unresolved spots .

Contradiction Resolution: Discrepancies often arise from differing detection limits. Cross-validate using orthogonal methods (e.g., NMR integration of impurity peaks) .

Q. What approaches validate the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2.0–8.0) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Light/Thermal Stability : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to identify degradation pathways (e.g., ester hydrolysis) .

- Mass Spectrometry Fragmentation : HRMS/MS identifies degradation products (e.g., loss of CO₂ from the methyl ester group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.